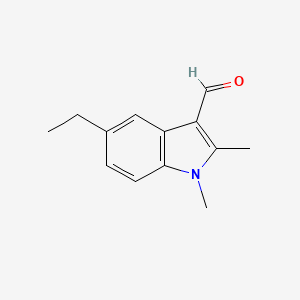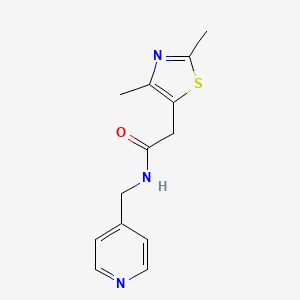![molecular formula C20H15N7OS B2993395 N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide CAS No. 1005950-73-1](/img/structure/B2993395.png)
N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been synthesized and evaluated for their anticancer activity .
Synthesis Analysis
The synthesis of similar pyrazolo[3,4-d]pyrimidines involves a series of reactions. For instance, a novel series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized in a single step via condensation of carboxamide with some aromatic aldehydes .Aplicaciones Científicas De Investigación
Synthesis Methods
This compound is a derivative of 1H-pyrazolo[3,4-b]pyridine . The synthesis methods for these derivatives have been systematized according to the method to assemble the pyrazolopyridine system .
Biomedical Applications
Phenylpyrazolo[3,4-d]pyrimidine, a similar structure, is known to possess various biological activities such as antiparasitic, antifungal, antimicrobial, and antiproliferative activities .
Anticancer Activity
Some derivatives of this compound have shown potent cytotoxicity with variable degrees of potency and cell line selectivity in antiproliferative assays . They have been evaluated for their inhibitory effects on three essential cancer targets: EGFR WT, EGFR T790M, VGFR2, and Top-II .
CDK2 Inhibition
Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized as novel CDK2 targeting compounds . These compounds have shown significant inhibitory activity against CDK2/cyclin A2 .
Antimicrobial Activity
Synthetic thiophene, a component of this compound, has shown inhibitory effects against organisms like B. subtilis, E. coli, P. vulgaris, and S. aureus .
Antiviral Activity
Pyrazolo[3,4-d]pyrimidines have been reported to encompass pharmacological potential as antiviral agents .
Antitumor Activity
Thiazines and thiazoles, which are structurally similar to this compound, have been used in the development of new antitumor agents .
Parkinson’s Disease Treatment
Pyrazolo[3,4-d]pyrimidines have also been reported to have potential in the treatment of Parkinson’s disease .
Mecanismo De Acción
Target of Action
The primary targets of this compound are protein kinases such as the epidermal growth factor receptor (EGFR) , the fibroblast growth factor receptor (FGFR) , the insulin receptor (IR) , and the vascular endothelial growth factor receptor (VEGFR) . These receptors play crucial roles in cellular signaling pathways, regulating cell growth, proliferation, and survival.
Mode of Action
The compound interacts with its targets by inhibiting their activity. This inhibition disrupts the normal signaling pathways, leading to changes in cellular functions
Biochemical Pathways
The affected pathways primarily involve cell growth and proliferation. For instance, EGFR, FGFR, IR, and VEGFR are all involved in the MAPK/ERK pathway , a key regulator of cell division and survival . By inhibiting these receptors, the compound can disrupt this pathway, potentially leading to reduced cell proliferation and increased cell death .
Pharmacokinetics
Similar compounds have been shown to have good bioavailability and are well distributed throughout the body
Result of Action
The molecular and cellular effects of the compound’s action include reduced cell proliferation and increased cell death, particularly in cancer cells . This is due to the disruption of key signaling pathways involved in cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be affected by the presence of other drugs or substances that compete for the same targets . Additionally, factors such as the patient’s overall health, diet, and lifestyle can also influence the compound’s effectiveness and side effects.
Propiedades
IUPAC Name |
N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N7OS/c1-13-10-17(24-20(28)16-8-5-9-29-16)27(25-13)19-15-11-23-26(18(15)21-12-22-19)14-6-3-2-4-7-14/h2-12H,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWJKDSCVJZZMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N7OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Chlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2993312.png)


![4-[(3-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2993319.png)
![2-(benzylthio)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2993321.png)

![2-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2993325.png)
![2-Methyl-3,5-diphenyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2993326.png)


![N-(3-methoxyphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2993330.png)

![2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2993334.png)
